molecular formula C7H6F2 B1333485 3,4-Difluorotoluene CAS No. 2927-34-6

3,4-Difluorotoluene

Cat. No.: B1333485
CAS No.: 2927-34-6
M. Wt: 128.12 g/mol
InChI Key: FZMPLKVGINKUJZ-UHFFFAOYSA-N
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Description

3,4-Difluorotoluene: is an organic compound with the chemical formula C7H6F2 . It is a colorless liquid with a special aromatic smell. This compound is used as an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, dyes, and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation reduction reaction of p-nitrotoluene, as it is a more scalable and efficient method .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Difluorotoluene can undergo oxidation reactions to form various oxidation products.

    Reduction: It can be reduced to form different reduced products.

    Substitution: This compound can undergo substitution reactions, where the fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Nucleoside Analogues in DNA Polymerase Studies

One significant application of 3,4-difluorotoluene is in the development of nucleoside analogues for studying DNA polymerases. Research has shown that substituting thymine with this compound in nucleoside triphosphates affects the kinetics of nucleotide incorporation during DNA synthesis. For instance, studies indicate that when used as a templating base, this compound influences the selectivity of DNA polymerases, favoring certain nucleotides for incorporation over others .

Table 1: Kinetic Parameters of Nucleotide Incorporation with this compound

NucleotideIncorporation EfficiencyPreference
dATPHighPreferred
dGTPModerateLess preferred
dCTPLowLeast preferred
dTTPLowLeast preferred

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for various chemical reactions. Its electrophilic aromatic substitution reactions enable the introduction of additional functional groups into complex molecular architectures. Researchers utilize it in the synthesis of pharmaceuticals and agrochemicals due to its ability to enhance biological activity through fluorination .

Material Science

The compound's unique properties have also led to applications in material science. It is used in the formulation of polymers and coatings that require enhanced durability and chemical resistance. The incorporation of fluorinated compounds like this compound into materials can significantly improve their performance characteristics such as thermal stability and hydrophobicity .

Case Studies

Several case studies highlight the practical applications of this compound in research:

  • DNA Polymerase Kinetics : A study demonstrated how varying concentrations of this compound nucleoside triphosphates affected the fidelity and efficiency of DNA synthesis by different polymerases. The findings suggested that the structural modifications introduced by fluorination could be exploited to design more efficient nucleic acid synthesis protocols .
  • Synthesis of Fluorinated Pharmaceuticals : Another case study focused on synthesizing a fluorinated analgesic using this compound as a precursor. The study illustrated how this compound facilitated key reactions leading to increased potency compared to non-fluorinated analogues .

Mechanism of Action

The mechanism of action of 3,4-difluorotoluene involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can participate in hydrogen bonding and other interactions with biological molecules, affecting their structure and function. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorotoluene: Similar to 3,4-difluorotoluene but with fluorine atoms at different positions on the benzene ring.

    3,5-Difluorotoluene: Another isomer with fluorine atoms at different positions.

    4-Fluorotoluene: Contains only one fluorine atom on the benzene ring.

Uniqueness: : this compound is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to different physical and chemical properties compared to its isomers .

Biological Activity

3,4-Difluorotoluene (DFT) is a fluorinated aromatic compound with the molecular formula C7_7H6_6F2_2. Its unique structural characteristics and biological activities make it a subject of interest in various fields, including medicinal chemistry and molecular biology. This article explores its biological activity, including enzyme interactions, potential therapeutic applications, and its role as a nucleobase analog.

Structural Characteristics

This compound consists of a toluene ring substituted with two fluorine atoms at the 3 and 4 positions. This substitution alters the electronic properties of the compound, enhancing its hydrophobicity and influencing its interactions with biological macromolecules.

Biological Activity Overview

Antimicrobial Properties
Studies have indicated that this compound exhibits potential antibacterial and antifungal properties. Its derivatives have been evaluated for their effects on cell proliferation and apoptosis, particularly in cancer research contexts. The compound's ability to modulate enzyme activities suggests potential applications in therapeutic settings.

Nucleobase Analogs
Research has demonstrated that DFT can serve as a nucleobase analog , specifically mimicking thymidine in DNA synthesis. The Klenow fragment of E. coli DNA polymerase I incorporates DFT with efficiency comparable to thymidine, despite its poor hydrogen bonding capabilities . This property is crucial for understanding DNA replication fidelity and offers insights into the design of new nucleoside analogs for therapeutic purposes.

Enzyme Interactions

A significant study highlighted DFT's role in DNA polymerization processes. The findings showed that DFT could replace thymidine in synthetic DNA templates, leading to efficient replication by DNA polymerases. The structural mimicry provided by DFT allows it to participate in base pairing without conventional hydrogen bonding, emphasizing steric compatibility over electrostatic interactions .

Applications in Cancer Research

In cancer studies, derivatives of this compound have been explored for their ability to influence cell cycle regulation and apoptosis. The modulation of enzyme activities involved in these processes opens avenues for developing anticancer therapeutics that leverage the unique properties of fluorinated compounds.

Data Table: Comparison of Biological Activities

Activity TypeDescriptionReference
AntibacterialExhibits potential antibacterial activity against various strains
AntifungalDemonstrates antifungal properties in preliminary studies
Nucleobase MimicryFunctions as a thymidine analog in DNA synthesis
Enzyme ModulationModulates enzyme activities related to cell proliferation

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 3,4-Difluorotoluene?

  • This compound is typically synthesized via direct fluorination of toluene derivatives or stepwise halogenation using fluorinating agents. For example, selective fluorination can be achieved using hydrogen fluoride (HF) under controlled conditions or via Balz-Schiemann reactions with diazonium salts. Catalysts like FeCl₃ or AlCl₃ may enhance regioselectivity for 3,4-substitution . Stepwise approaches involve introducing fluorine atoms sequentially, leveraging steric and electronic directing effects of substituents. Purity is validated using GC-MS or HPLC (>98% purity, as noted in reagent-grade standards) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : <sup>19</sup>F and <sup>1</sup>H NMR identify substitution patterns and confirm regiochemistry .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects impurities and quantifies purity, especially in volatile derivatives.
  • High-Performance Liquid Chromatography (HPLC) : Validates purity for biological applications (>98% as per standards) .
  • Infrared (IR) Spectroscopy : Confirms C-F bond vibrations (stretching at 1100–1250 cm⁻¹) .

Q. How do electronic effects of fluorine substituents influence this compound’s reactivity in organic reactions?

  • The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, directing electrophilic substitutions to the less hindered positions (e.g., para to existing substituents). The ortho/para-directing effect of fluorine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing fluorinated bioconjugates .

Advanced Research Questions

Q. What experimental and computational approaches are used to study the torsional dynamics of this compound?

  • Microwave Spectroscopy : Fourier-transform microwave (FTMW) spectrometers resolve rotational transitions to determine internal rotational barriers (e.g., V₆ potential for six-fold symmetry). For analogous difluorotoluene isomers (e.g., 2,6- and 3,5-), this method achieved sub-kHz precision .
  • Computational Modeling : Programs like XIAM (Combined Axis Method) and RAM36 fit rotational constants and torsional parameters. Density Functional Theory (DFT) optimizes geometries and predicts barriers (e.g., B3LYP/6-31++G(d,p) basis sets) .

Q. How can this compound serve as a nonpolar isostere of thymine in DNA polymerase studies?

  • As a steric mimic of thymine, this compound lacks hydrogen-bonding capacity but maintains similar shape and size. Experimental strategies include:

  • Primer extension assays : Test incorporation efficiency using polymerases (e.g., RB69 DNA polymerase) .
  • Fluorescence studies : Monitor base-pairing using fluorophore-labeled templates (e.g., yDNA systems) .
  • X-ray crystallography : Resolve enzyme-substrate interactions to assess steric compatibility .

Q. How do conflicting spectroscopic data on rotational constants inform mechanistic interpretations of this compound’s dynamics?

  • Discrepancies in rotational splitting (e.g., m = 0 vs. m = 1 states) may arise from spin-rotation coupling or higher-order torsional terms. Resolution involves:

  • Global fitting : Simultaneously model all states using software like RAM36, adjusting parameters like quartic centrifugal distortion constants (e.g., ΔJ, ΔJK) .
  • Error-weighted analysis : Assign higher uncertainties to blended transitions (e.g., 10 kHz weights for split lines) .
  • Combination differences : Validate assignments by comparing calculated and observed energy gaps .

Q. Methodological Considerations

  • Data Tables :

    Parameter (Units)Value for 2,6-Difluorotoluene Value for 3,5-Difluorotoluene
    V₆ Barrier (cm⁻¹)4.85.1
    RMS Deviation (kHz)2.73.2
  • Key References :

    • Microwave spectroscopy protocols .
    • DNA polymerase assay designs .
    • Computational modeling workflows .

Properties

IUPAC Name

1,2-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMPLKVGINKUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369894
Record name 3,4-Difluorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2927-34-6
Record name 3,4-Difluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorotoluene
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Synthesis routes and methods I

Procedure details

As shown in the above reaction, a mixture of 4-chloro-1-methyl-4,5,5-trifluorocyclohexene (IIIa) and 5-chloro-1-methyl-4,4,5-trifluorocyclohexene (IIIb) is prepared by reacting chlorotrifluoroethylene (CTFE) (I) and isoprene (II) at temperature range of 390 to 480° C. through continuous vapor phase condensation in a flow reactor and distilling the resultant. The mixture is dehydrohalogenated in the presence of alkali metal hydroxide and a phase transition catalyst to form 3,4-difluorotoluene (IV). The 3,4-difluorotoluene is reacted with chlorine gas in the presence of catalysts consisting of ferro-shaving and ferric chloride at temperature range of -10 to 40° C. without using any organic solvent to form 2-chloro-4,5-difluorotoluene (V). The 2-chloro-4,5-difluorotoluene is photo-reacted with chlorine gas under a lighting mercury lamp at temperature range of 80 to 140° C. without using any organic solvent to form 2-chloro-4,5-difluorobenzotrichloride (VI). The 2-chloro-4,5-difluorobenzotrichloride is reacted with aqueous acid solution at temperature range of 35 to 80° C. without using any organic solvent to give 2-chloro-4,5-difluorobenzoic acid (VII). The 2-chloro-4,5-difluorobenzoyl chloride (VIII) according to the present invention is prepared by reacting 2-chloro-4,5-difluorobenzotrichloride (VI) with zinc oxide.
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4-chloro-1-methyl-4,5,5-trifluorocyclohexene
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5-chloro-1-methyl-4,4,5-trifluorocyclohexene
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Synthesis routes and methods II

Procedure details

To a stirred mixture of 4-chloro-1-methyl-4,5,5-trifluorocyclohexene and 5-chloro-1-methyl-4,4,5-trifluorocyclohexene (1.20 kg) prepared in Example 1 was added 42 g of benzyltriethylammonium chloride, and then the reaction mixture was heated to 85° C. followed by slowly adding 2.15 kg of 50% aqueous sodium hydroxide solution over 4.5 hours. The reaction mixture was stirred for an additional 1.5 hours at 90° C. and then the resultant was purified by steam distillation followed by separating the aqueous layer. The organic layer was dried with 32 g of calcium chloride, and then 0.64 kg of the desired product was collected by fractional distillation at temperature range of 112° C. as a colorless liquid.
Name
4-chloro-1-methyl-4,5,5-trifluorocyclohexene
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0 (± 1) mol
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reactant
Reaction Step One
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5-chloro-1-methyl-4,4,5-trifluorocyclohexene
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Reaction Step One
Quantity
2.15 kg
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42 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Difluorotoluene
3,4-Difluorotoluene
3,4-Difluorotoluene
3,4-Difluorotoluene
3,4-Difluorotoluene
3,4-Difluorotoluene

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